

4-Methoxyisobenzofuran-1,3-dione: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxyisobenzofuran-1,3-dione

Cat. No.: B077226

[Get Quote](#)

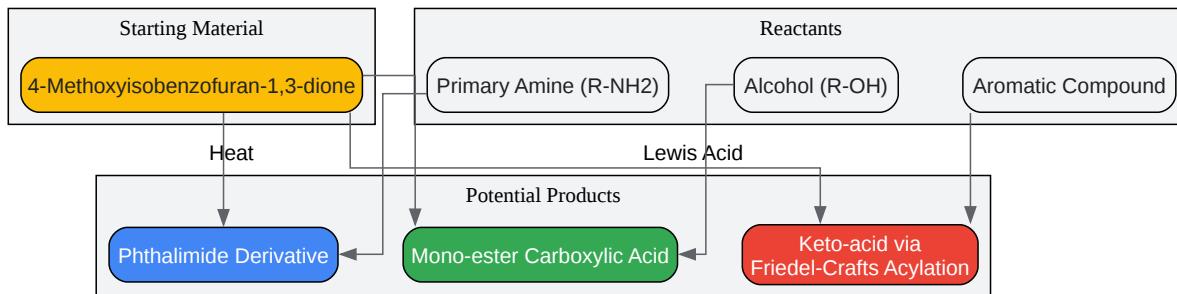
CAS Number: 14963-96-3 Synonyms: 3-Methoxyphthalic Anhydride, 4-Methoxy-1,3-isobenzofuranone

Disclaimer: This document provides a comprehensive overview of the chemical properties and potential applications of **4-Methoxyisobenzofuran-1,3-dione**. As of the latest literature review, specific biological activity, in-depth mechanistic studies, and detailed in vivo data for this particular compound are not extensively documented in publicly accessible scientific literature. The information regarding biological effects and experimental protocols is therefore presented as a prospective guide for researchers, based on the activities of structurally related isobenzofuranone and benzofuran derivatives.

Core Chemical and Physical Properties

4-Methoxyisobenzofuran-1,3-dione is a substituted derivative of phthalic anhydride. Its core structure, an isobenzofuran-1,3-dione, is a reactive chemical intermediate. The physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ O ₄	[1] [2]
Molecular Weight	178.14 g/mol	[1] [2]
Appearance	Solid	[1]
Purity	Typically ≥95%	[3]
InChI Key	KRKJKLCCCGDNCY- UHFFFAOYSA-N	[1]
Canonical SMILES	COC1=CC=CC2=C1C(=O)OC 2=O	


Chemical Reactivity and Synthetic Applications

The primary reactivity of **4-Methoxyisobenzofuran-1,3-dione** is centered on the carboxylic anhydride functional group. This group is susceptible to nucleophilic attack, making the compound a valuable precursor in organic synthesis for introducing the 3-methoxyphthaloyl moiety.

Key reactions include:

- Ring-opening reactions: With alcohols and amines to form the corresponding mono-ester/mono-amide carboxylic acids.
- Imide formation: Reaction with primary amines, often at elevated temperatures, leads to the formation of phthalimide derivatives. This reaction is fundamental in the synthesis of various complex molecules.
- Friedel-Crafts acylation: The anhydride can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

Its utility as a synthetic building block is established, for instance, as a precursor in synthetic routes toward complex molecules like Apremilast, although it should be noted that commercially used routes may employ different derivatives.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-Methoxyisobenzofuran-1,3-dione**.

Prospective Biological and Pharmacological Profile

While direct biological data for **4-Methoxyisobenzofuran-1,3-dione** is scarce, the broader families of isobenzofuranone and benzofuran derivatives are known to possess significant and diverse biological activities. These activities provide a strong rationale for investigating the potential of the title compound in various therapeutic areas.

Anticancer Potential: Structurally related benzofuran-4,5-diones have been identified as novel, selective inhibitors of human peptide deformylase (HsPDF), an enzyme implicated in cancer cell proliferation.^{[4][5]} These compounds have demonstrated cytotoxic activity against a range of cancer cell lines.^[4] Furthermore, various other isobenzofuranone derivatives have shown antiproliferative effects, suggesting that the core scaffold is amenable to developing new anticancer agents.

Enzyme Inhibition: Beyond HsPDF, the isobenzofuranone scaffold is present in molecules that inhibit other key enzymes. For example, certain derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, and TREK-1, a potassium channel implicated in neuroprotection.^{[6][7]} This suggests potential applications in dermatology and neurology.

Antimicrobial Activity: Several studies have reported on the antimicrobial properties of isobenzofuranone derivatives, with activity against various pathogenic bacteria and fungi.^[8] The ability to synthesize a variety of derivatives allows for the tuning of their antimicrobial spectrum and potency.

Compound Class	Biological Activity	Potential Therapeutic Area
Benzofuran-4,5-diones	Inhibition of human peptide deformylase (HsPDF) ^{[4][5]}	Oncology
Isobenzofuran-1(3H)-ones	Tyrosinase Inhibition ^[6]	Dermatology
Isobenzofuran-1(3H)-ones	TREK-1 Channel Inhibition ^[7]	Neurology (e.g., Ischemic Stroke)
General Isobenzofuranones	Antimicrobial (Antibacterial, Antifungal) ^[8]	Infectious Diseases
General Isobenzofuranones	Cytotoxicity against cancer cell lines	Oncology

Experimental Protocols for Biological Evaluation

For researchers and drug development professionals interested in evaluating the biological activity of **4-Methoxyisobenzofuran-1,3-dione**, the following generalized protocols for common assays are provided as a starting point.

Protocol 1: General Enzyme Inhibition Assay (e.g., Kinase, Hydrolase)

- Reagents and Materials:
 - Purified target enzyme.
 - Specific substrate for the enzyme (e.g., fluorescent or chromogenic).
 - Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme).

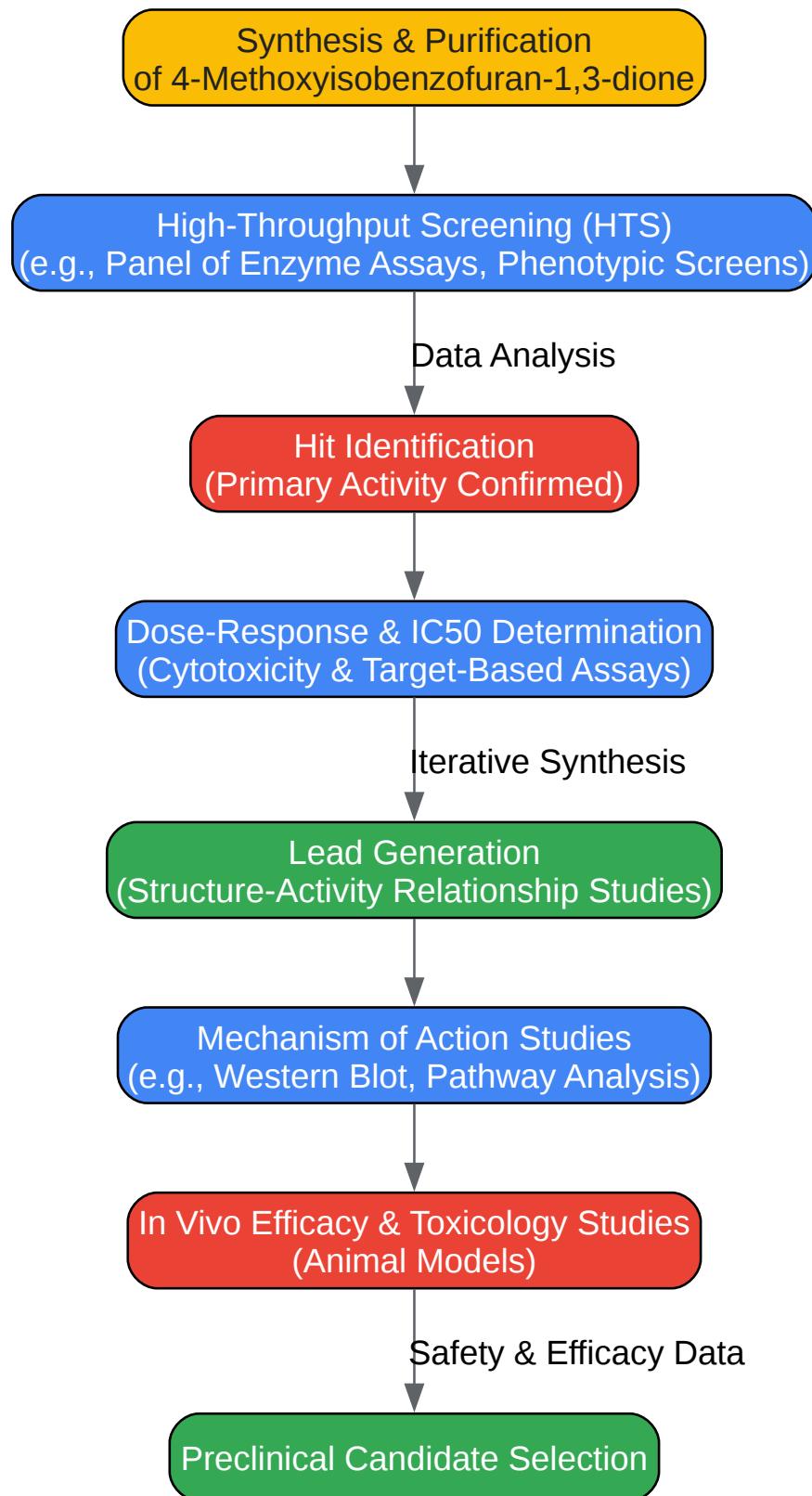
- **4-Methoxyisobenzofuran-1,3-dione** (dissolved in DMSO to create a stock solution, e.g., 10 mM).
- Positive control inhibitor.
- 96-well or 384-well microplates (black or clear, depending on the detection method).
- Microplate reader.

- Methodology:
 1. Prepare serial dilutions of the test compound in the assay buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).
 2. In the microplate, add the assay buffer, the diluted test compound (or positive control, or DMSO for negative control), and the enzyme solution.
 3. Incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for compound-enzyme interaction.
 4. Initiate the enzymatic reaction by adding the substrate.
 5. Monitor the reaction progress by measuring the signal (fluorescence or absorbance) at regular intervals or at a single endpoint using a microplate reader.
 6. Calculate the rate of reaction for each concentration of the inhibitor.
 7. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or Resazurin-based)

- Reagents and Materials:
 - Human cancer cell line(s) of interest (e.g., MCF-7, A549).
 - Complete cell culture medium (e.g., DMEM with 10% FBS).

- Phosphate-Buffered Saline (PBS).
- Trypsin-EDTA.
- **4-Methoxyisobenzofuran-1,3-dione** (prepared as a sterile stock solution in DMSO).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution.
- Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol).
- 96-well cell culture plates.
- Microplate reader.


- Methodology:

1. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
2. Prepare serial dilutions of the test compound in the complete culture medium.
3. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
4. Incubate the plates for a specified period (e.g., 48 or 72 hours).
5. For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. After incubation, add the solubilization buffer to dissolve the crystals.
6. For Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.
7. Read the absorbance (for MTT, ~570 nm) or fluorescence (for resazurin, ~560 nm Ex / 590 nm Em) using a microplate reader.

8. Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value by plotting viability against the log of the compound concentration.

Proposed Workflow for Bioactivity Investigation

The exploration of a novel compound's therapeutic potential follows a structured, multi-stage process. The diagram below outlines a logical workflow for the investigation of **4-Methoxyisobenzofuran-1,3-dione**, starting from its synthesis and moving towards preclinical evaluation.

[Click to download full resolution via product page](#)

Caption: Workflow for investigating a novel chemical entity.

Conclusion

4-Methoxyisobenzofuran-1,3-dione is a well-characterized chemical intermediate with significant potential for the synthesis of complex heterocyclic molecules. While its own biological profile remains to be elucidated, the extensive and varied activities of related benzofuran and isobenzofuranone compounds, particularly in oncology and as enzyme inhibitors, strongly suggest that it is a promising candidate for biological screening and drug discovery programs. The protocols and workflows outlined in this guide provide a foundational framework for researchers to begin exploring the therapeutic potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Methoxyisobenzofuran-1,3-dione | CymitQuimica [cymitquimica.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imjst.org [imjst.org]
- To cite this document: BenchChem. [4-Methoxyisobenzofuran-1,3-dione: A Technical Guide for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077226#4-methoxyisobenzofuran-1-3-dione-cas-number-14963-96-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com